![molecular formula C19H25ClN2O3 B5568226 8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)

8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one belongs to a class of diazaspiro[5.5]undecane derivatives. These compounds are recognized for their interesting chemical and physical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves multi-component reactions and can include the use of catalysts such as Et3N (Li et al., 2014). Another approach for constructing diazaspiro[5.5]undecane derivatives is through intramolecular spirocyclization of pyridine substrates (Parameswarappa & Pigge, 2011).

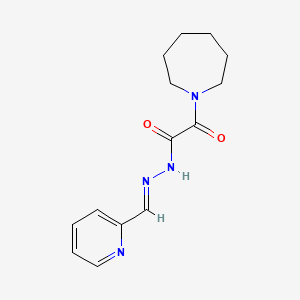

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is often elucidated using techniques like NMR and X-ray crystallography. These methods help in understanding the conformation and electronic distribution within the molecule, which are crucial for its chemical behavior (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions due to their functional groups. For example, the presence of a keto group can facilitate reactions like condensations, while the spirocyclic structure may influence reactivity and selectivity in synthetic transformations (Yang et al., 2008).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives like melting points, solubility, and crystalline structure are influenced by their molecular structure. These properties are essential for determining their suitability in various applications and for understanding their behavior in different environments (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are determined by their functional groups and molecular geometry. For instance, the presence of nitrogen atoms in the diazaspiro structure can impart basic properties and influence their reactivity in acid-base reactions (Cordes et al., 2013).

Applications De Recherche Scientifique

Antihypertensive Applications

Research has demonstrated that certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones exhibit significant antihypertensive effects in models such as spontaneously hypertensive rats. This suggests that structurally related compounds, including 8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one, may possess similar cardiovascular properties, warranting further investigation into their potential as antihypertensive agents (Clark et al., 1983).

Chemical Synthesis and Material Science

Compounds within the diazaspiro[5.5]undecane family have been explored for their chemical synthesis routes and applications in material science. For instance, studies on the synthesis of substituted 3,9-diazaspiro[5.5]undecanes highlight the versatility and reactivity of these compounds, potentially applicable to the synthesis of 8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one for various material science applications (Parameswarappa & Pigge, 2011).

Polymer Stabilization

Diazaspiro[5.5]undecane derivatives have been utilized as stabilizers in polymers, offering protection against thermal degradation and discoloration. This suggests a potential application for 8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one in enhancing the stability and longevity of polymer materials (Yachigo et al., 1992).

Antinociceptive Effects

Research into the antinociceptive effects of spirocyclopiperazinium salts, which share structural similarities with diazaspiro[5.5]undecane derivatives, suggests potential applications in pain management. Although the specific compound of interest was not studied, the findings indicate that diazaspiro[5.5]undecane derivatives could be explored for their effects on nociception and pain relief (Yue et al., 2007).

Propriétés

IUPAC Name |

8-[2-(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O3/c1-2-21-12-19(8-6-17(21)24)7-3-9-22(13-19)18(25)11-14-4-5-16(23)15(20)10-14/h4-5,10,23H,2-3,6-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJHUMGBCIBHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCCN(C2)C(=O)CC3=CC(=C(C=C3)O)Cl)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)

![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)